4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide
Description
Introduction and Research Context
Historical Development of Thiazinan-Containing Benzamides
The integration of thiazinan moieties into benzamide frameworks originated from efforts to enhance the pharmacokinetic and pharmacodynamic profiles of early sulfonamide-based therapeutics. Initial work in the 1980s demonstrated that substituting the benzene ring of classical benzamides with sulfur-nitrogen heterocycles improved metabolic stability and target affinity . The thiazinan group, characterized by its 1,2-thiazinan-1,1-dioxide structure, emerged as a critical pharmacophore in the 2000s following discoveries of its role in modulating redox-sensitive enzymes .
A pivotal advancement occurred with the development of pyrimido[4,5-b]benzothiazine derivatives, which demonstrated nanomolar inhibition of 15-lipoxygenase (15-LO)—an enzyme linked to inflammatory and cardiovascular pathologies . These findings catalyzed interest in structurally related compounds, including 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide, which retains the thiazinan-dioxide motif while introducing a flexible N-(3-phenylpropyl) side chain. Contemporary synthetic approaches, such as the sequential coupling of 3-phenylpropylamine with prefunctionalized benzoyl chlorides, have enabled systematic SAR studies .
Classification Within Medicinal Chemistry Framework
This compound belongs to two overlapping medicinal chemistry categories:
Structural Classification
- Core scaffold : Benzamide (C₆H₅CONH–)
- Substituents :
- Position 4: 1,2-Thiazinan-1,1-dioxide ring
- N-terminal: 3-Phenylpropyl group
The thiazinan-dioxide moiety introduces a conformationally constrained sulfonamide group, while the 3-phenylpropyl chain enhances lipophilicity (calculated logP ≈ 3.2) .
Target-Based Classification
Preliminary studies suggest activity against:
- Lipoxygenases : Structural homology to pyrimidobenzothiazines implicates 15-LO inhibition
- PPARγ : The benzamide-thiazinan hybrid may act as a partial agonist, analogous to thiazolidinedione antidiabetics
- Kinases : The sulfonamide group could modulate ATP-binding pockets in tyrosine kinases
Table 1 : Comparative Analysis of Thiazinan-Containing Bioactive Compounds
| Compound | Target | IC₅₀/EC₅₀ | Structural Distinctions from 4-(1,1-dioxo...) |
|---|---|---|---|
| Pyrimidobenzothiazine 1c | 15-Lipoxygenase | 154.9 μM | Pyrimidine fusion vs. benzamide core |
| Thiazolidin-4-one 8 | Renal adenocarcinoma | 87.7 μM | Open-chain sulfonamide vs. thiazinan ring |
| Cephradine | Bacterial transpeptidase | N/A | β-Lactam-thiazinan vs. benzamide-thiazinan |
Academic Significance in Drug Discovery
The academic value of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide stems from three key factors:
- Mechanistic Novelty : Unlike classical thiazolidinediones that require free sulfhydryl groups for PPARγ activation, this compound’s cyclic sulfonamide may engage alternative binding motifs .
- Synthetic Versatility : The thiazinan ring permits regioselective modifications at positions 3 and 5, enabling rapid generation of analogs for SAR studies .
- Multitarget Potential : Preliminary docking studies suggest simultaneous interactions with LOX and kinase domains, a rare feature in small-molecule therapeutics .
Recent work has demonstrated its ability to induce G₁ cell cycle arrest in renal adenocarcinoma cells at micromolar concentrations, surpassing the activity of earlier thiazolidin-4-one derivatives .
Current Research Landscape and Knowledge Gaps
Active Research Frontiers
- Synthetic Methodology : Microwave-assisted synthesis reduces reaction times from 12 hours to <2 hours while maintaining yields >75%
- Computational Modeling : Molecular dynamics simulations predict strong binding to 15-LO’s hydrophobic cavity (ΔG = -17.97 kcal/mol)
- Biological Screening : Ongoing high-throughput assays against 320 kinase targets at the Eurofins Discovery Panel
Critical Unresolved Questions
- Metabolic Stability : Unknown CYP450 isoform susceptibility limits preclinical development
- Target Confirmation : Lack of crystallographic data for compound-enzyme complexes
- SAR Limitations : No systematic studies comparing N-alkyl vs. N-aryl substitutions
- In Vivo Efficacy : Absence of pharmacokinetic data in mammalian models
Table 2 : Priority Research Directions for 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide
| Research Domain | Key Objectives | Methodological Approaches |
|---|---|---|
| Structural Optimization | Enhance water solubility (>1 mg/mL) | Introduce polar groups at thiazinan C-5 |
| Target Deconvolution | Identify primary therapeutic target(s) | CRISPR-Cas9 knockout screens |
| Formulation Science | Improve oral bioavailability | Lipid-based nanoemulsions |
| Toxicology | Assess genotoxic potential | Ames test, micronucleus assay |
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-14-6-9-17-7-2-1-3-8-17)18-10-12-19(13-11-18)22-15-4-5-16-26(22,24)25/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKDQWPNUQJEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazinan ring, which contributes to its unique chemical properties. The presence of the sulfonamide group facilitates interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The structural characteristics allow for strong hydrogen bonding with enzymes, potentially leading to inhibition of their activity. Additionally, the thiazinan ring may enhance binding affinity through hydrophobic interactions with protein pockets.
Biological Activity Overview
Research has indicated that compounds similar to 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide exhibit various biological activities:
Case Studies and Research Findings
-
Antibacterial Activity :
A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to its ability to target bacterial division proteins like FtsZ, offering a novel approach in antibiotic development . -
Anticancer Properties :
Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Further research is required to elucidate these mechanisms fully . -
Antifungal Efficacy :
Research on related benzamide derivatives revealed significant antifungal activity against Botrytis cinerea and other fungi. The compounds were found to outperform standard antifungal treatments in some cases .
Comparative Analysis
When compared to similar compounds, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide exhibits unique properties that enhance its biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide + thiazinan ring | Enzyme inhibition; anticancer properties |
| 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide | Similar structural features | Moderate antimicrobial activity |
| 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid | Different ring structure | Limited activity against cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
- Thiazolidinone derivatives () are associated with PPAR-γ agonism in antidiabetic drugs, whereas the thiazinane sulfone may favor protease inhibition due to its rigid, planar structure .
Substituent Effects :
- The 3-phenylpropyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the morpholinylpropyl group in BJ06775 (logP ~2.8), suggesting better blood-brain barrier penetration .
- Chlorine substituents (e.g., ) enhance hydrophobic interactions but reduce aqueous solubility, whereas methoxy groups (e.g., ) improve solubility but may decrease metabolic stability .
Synthetic Routes :
Pharmacological Considerations
While specific bioactivity data for the target compound are unavailable, structural analogs suggest:
- Thiazinane sulfones may inhibit metalloenzymes (e.g., matrix metalloproteinases) due to sulfone coordination with metal ions.
- 3-Phenylpropyl chains could enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors.
- Compared to morpholinylpropyl analogs (BJ06775), the phenylpropyl group may reduce off-target effects in polar tissues (e.g., kidneys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
